molecular formula C5H5NOS B1294673 2-Thiophenecarboxamide CAS No. 5813-89-8

2-Thiophenecarboxamide

Cat. No.: B1294673
CAS No.: 5813-89-8
M. Wt: 127.17 g/mol
InChI Key: DENPQNAWGQXKCU-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide is an organic compound with the molecular formula C5H5NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfurThe structure of this compound includes a carboxamide group attached to the thiophene ring, which influences its chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

2-Thiophenecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of IKK-2, which is involved in the pathogenesis of inflammation and autoimmune diseases . Additionally, this compound acts as an antagonist of the melanin-concentrating hormone receptor-1 (MCH-R1), influencing food intake and obesity . These interactions highlight its potential in modulating immune function and metabolic processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an IKK-2 inhibitor affects the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation . Furthermore, this compound’s antagonistic action on MCH-R1 impacts cellular metabolism and energy homeostasis, thereby influencing obesity-related pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of IKK-2 leads to the suppression of NF-κB activation, thereby reducing the expression of pro-inflammatory genes . Additionally, its antagonistic action on MCH-R1 involves binding to the receptor, preventing the hormone from exerting its effects on food intake and energy balance . These molecular interactions underscore the compound’s potential therapeutic applications in inflammation and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, ensuring its sustained activity in in vitro and in vivo experiments . Long-term exposure to the compound has demonstrated consistent inhibition of inflammatory pathways and modulation of metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits IKK-2 and modulates metabolic pathways without causing significant adverse effects . At higher doses, potential toxic effects have been observed, including disruptions in cellular homeostasis and adverse metabolic outcomes . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of IKK-2 affects the NF-κB signaling pathway, which in turn influences various metabolic processes . Additionally, its antagonistic action on MCH-R1 impacts metabolic pathways related to energy homeostasis and obesity . These interactions underscore the compound’s potential in modulating metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interactions with these transporters influence its localization and accumulation in target tissues . Studies have shown that this compound is efficiently transported to sites of inflammation and metabolic activity, ensuring its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cytoplasm and nucleus allows it to effectively inhibit IKK-2 and modulate NF-κB signaling . Additionally, its presence in metabolic organelles such as mitochondria influences energy homeostasis and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenecarboxamide typically involves the cyclization of precursor compounds. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds through a series of steps, including cyclization and subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of scalable reaction conditions and purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds .

Comparison with Similar Compounds

Uniqueness: 2-Thiophenecarboxamide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENPQNAWGQXKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206849
Record name 2-Thiophenecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5813-89-8
Record name 2-Thiophenecarboxamide
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URL https://commonchemistry.cas.org/detail?cas_rn=5813-89-8
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Record name 2-Thiophenecarboxamide
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Record name 2-THIOPHENECARBOXAMIDE
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Record name 2-Thiophenecarboxamide
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Record name 5813-89-8
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Synthesis routes and methods

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.86 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.1691 g of 2-thiophenecarbonitrile. The final concentration of 2-thiophencarbonitrile was 0.307 M. The reaction mixture was mixed on a rotating platform at 27° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-thiophenecarbonitrile was 99.5%, and the yields of 2-thiophenecarboxamide and 2-thiophenecarboxylic acid were 98% and 0%, respectively.
Name
potassium phosphate
Quantity
3.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1691 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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